REACTION_CXSMILES
|
C1(N2CCN(CCCCCC([NH:20][C:21]3[CH:22]=[C:23](OC)[CH:24]=[C:25]4[C:30]=3[N:29]=[CH:28][CH:27]=[C:26]4[CH3:31])=O)CC2)CCCCC1.[Cl-].[Al+3].[Cl-].[Cl-].[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+]>O1CCCC1.O>[CH3:31][C:26]1[C:25]2[C:30](=[C:21]([NH2:20])[CH:22]=[CH:23][CH:24]=2)[N:29]=[CH:28][CH:27]=1 |f:1.2.3.4,5.6.7.8.9.10,11.12|
|
Name
|
4-cyclohexyl-N-(6-methoxy-4-methyl-8-quinolinyl)-1-piperazinehexanamide
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N1CCN(CC1)CCCCCC(=O)NC=1C=C(C=C2C(=CC=NC12)C)OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
starting material
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
3.8 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at -20° to 0° for 3 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
to remove 0.3 g of white insoluble material
|
Type
|
CUSTOM
|
Details
|
had been prepared
|
Type
|
TEMPERATURE
|
Details
|
to warm to -20°
|
Type
|
WAIT
|
Details
|
to stand overnight at 4°
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
was then decanted
|
Type
|
WASH
|
Details
|
The residual sticky precipitate was washed with tetrahydrofuran
|
Type
|
WASH
|
Details
|
The supernatant and wash
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove most of the tetrahydrofuran
|
Type
|
WASH
|
Details
|
The ether layer was washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
leaving 2 g of crude product
|
Type
|
CUSTOM
|
Details
|
Recrystallization from 2-propanol
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=NC2=C(C=CC=C12)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.9 g | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |